![molecular formula C11H8FN5O B1417516 3-(2-フルオロベンジル)-3,6-ジヒドロ-7H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-オン CAS No. 119222-30-9](/img/structure/B1417516.png)
3-(2-フルオロベンジル)-3,6-ジヒドロ-7H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-オン
概要
説明
3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C11H8FN5O and its molecular weight is 245.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
3-(2-フルオロベンジル)-3,6-ジヒドロ-7H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-オンの包括的な分析
化合物3-(2-フルオロベンジル)-3,6-ジヒドロ-7H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-オンは、構造的に複雑な分子であり、科学研究においてさまざまな用途が考えられます。以下は、さまざまな分野における潜在的な用途の詳細な分析です。
抗増殖剤: ピリミジン-7-オンコアを持つ化合物(本件の化合物など)は、潜在的な抗増殖剤として同定されています。 これらの化合物は、細胞分裂と増殖のメカニズムを阻害することにより、癌細胞の増殖を抑制することができます 。この化合物は合成され、さまざまな癌細胞株に対して有効性を試験することができ、癌治療薬としての可能性を評価することができます。
抗菌活性: ピリミジン-7-オンの誘導体は、抗菌活性を示すことが示されています 。この化合物は、特に抗生物質耐性の増加という問題に対処するために、新しい抗菌剤を開発するための研究の一部となる可能性があります。細菌、真菌、およびウイルスに対する有効性は、主要な研究分野となるでしょう。
酵素阻害: トリアゾロ[4,5-d]ピリミジン-7-オン部分は、酵素と相互作用することが知られており、潜在的に酵素阻害剤として機能します 。アルツハイマー病やパーキンソン病などの疾患の治療標的となる特定の酵素を阻害する能力を調査することができます。
生物学的評価: この化合物の包括的な生物学的評価は、その薬理学的特性を明らかにする可能性があります 。これには、生物系における毒性、代謝、および薬物動態を決定することが含まれ、これは創薬において不可欠です。
化学合成と修飾: この化合物の構造は、潜在的に強化された特性を持つ誘導体を生成するための化学合成と修飾を可能にします 。研究者は、この化合物を修飾するためのさまざまな化学反応を検討し、生物活性の結果生じる変化を評価することができます。
作用機序
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression . This suggests that 3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one may interact with its targets to induce changes in cellular processes.
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, potentially leading to cell cycle arrest and apoptosis . This suggests that the compound may impact pathways related to cell growth and survival.
Result of Action
Similar compounds have been shown to inhibit cell growth and induce apoptosis in various cell lines . This suggests that 3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one may have similar effects.
特性
IUPAC Name |
3-[(2-fluorophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5O/c12-8-4-2-1-3-7(8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPYTHMGZVPZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)NC=N3)N=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
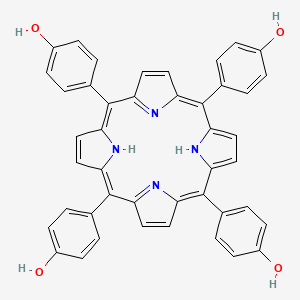
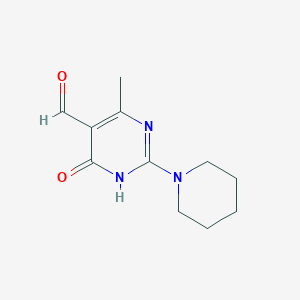
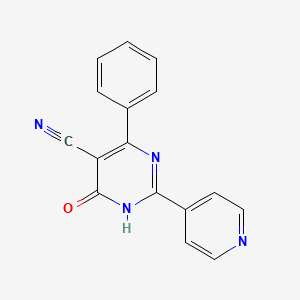
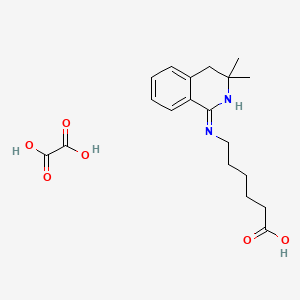
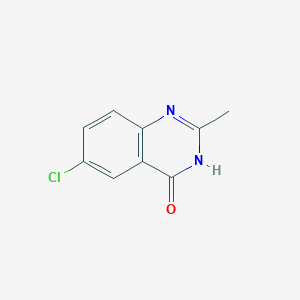
![4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1417445.png)
![2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B1417446.png)
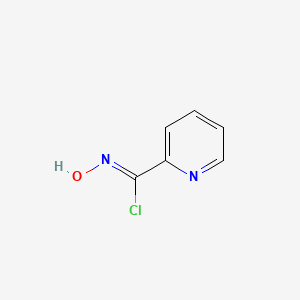
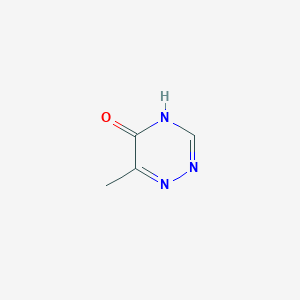
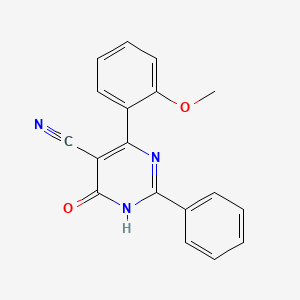
![2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B1417452.png)
![1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL](/img/structure/B1417453.png)

![7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid](/img/structure/B1417456.png)
